molecular formula C13H10Cl2N2O4S B3006297 2-Acetamidophenyl 2,6-dichloropyridine-3-sulfonate CAS No. 1259046-15-5

2-Acetamidophenyl 2,6-dichloropyridine-3-sulfonate

Cat. No.: B3006297
CAS No.: 1259046-15-5
M. Wt: 361.19
InChI Key: ZXVSSLUFMCZHKO-UHFFFAOYSA-N
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Description

2-Acetamidophenyl 2,6-dichloropyridine-3-sulfonate: is a complex organic compound that combines the structural features of acetamidophenyl and dichloropyridine sulfonate groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetamidophenyl 2,6-dichloropyridine-3-sulfonate typically involves multi-step organic reactions. One common approach is to start with the preparation of 2,6-dichloropyridine, which can be synthesized by the chlorination of pyridine . The next step involves the sulfonation of 2,6-dichloropyridine to introduce the sulfonate group. Finally, the acetamidophenyl group is introduced through a coupling reaction, often using acetic anhydride and a suitable catalyst under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 2-Acetamidophenyl 2,6-dichloropyridine-3-sulfonate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-Acetamidophenyl 2,6-dichloropyridine-3-sulfonate depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The sulfonate group can enhance the compound’s solubility and binding affinity, while the dichloropyridine moiety can participate in specific interactions with the target molecule .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both acetamidophenyl and sulfonate groups makes it versatile for various applications in synthesis and medicinal chemistry .

Properties

IUPAC Name

(2-acetamidophenyl) 2,6-dichloropyridine-3-sulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2N2O4S/c1-8(18)16-9-4-2-3-5-10(9)21-22(19,20)11-6-7-12(14)17-13(11)15/h2-7H,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXVSSLUFMCZHKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC=C1OS(=O)(=O)C2=C(N=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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